molecular formula C16H21N5O B2431169 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide CAS No. 1797285-94-9

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2431169
CAS No.: 1797285-94-9
M. Wt: 299.378
InChI Key: AYSMBKCIPMVVSH-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a pyrazine ring, and a cyclobutanecarboxamide group, making it a complex and intriguing molecule for various studies.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c17-10-14-15(19-7-6-18-14)21-8-4-12(5-9-21)11-20-16(22)13-2-1-3-13/h6-7,12-13H,1-5,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSMBKCIPMVVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The piperidine ring serves as the central scaffold, synthesized via Buchwald-Hartwig amination or cyclization of δ-amino ketones . A representative approach involves:

  • Cyclization of 4-piperidone derivatives : 4-Piperidone is alkylated at the nitrogen using propargyl bromide under basic conditions (K₂CO₃, DMF), followed by hydrogenation to yield 4-aminopiperidine.
  • Functionalization at C4 : The aminomethyl group at C4 is introduced via reductive amination of 4-piperidone with methylamine and NaBH₃CN, yielding 4-(aminomethyl)piperidine .

Key Reaction Conditions :

  • Temperature: 80–100°C for cyclization.
  • Catalysts: Pd(OAc)₂ for Buchwald-Hartwig coupling.
  • Solvents: DMF, THF, or ethanol.

Coupling with Cyclobutanecarboxamide

The final step involves conjugating the piperidine-cyanopyrazine intermediate with cyclobutanecarboxamide via carbodiimide-mediated coupling :

  • Activation of cyclobutanecarboxylic acid : Treatment with 1,1′-carbonyldiimidazole (CDI) in DMSO forms the reactive imidazolide.
  • Amide bond formation : Reaction with the aminomethyl-piperidine intermediate at 40–50°C for 2–4 hours, yielding the target compound.

Critical Parameters :

  • Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates.
  • Stoichiometry : 1.3 equivalents of CDI ensure complete acid activation.

Optimization of Reaction Conditions

Temperature and Catalysis

  • Piperidine functionalization : Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition; Pd catalysts reduce energy barriers.
  • Cyanation : CuCN reactions require strict anhydrous conditions to prevent hydrolysis.

Solvent Effects

  • DMSO : Enhances SNAr reactivity but complicates purification due to high boiling point.
  • THF : Preferred for Grignard additions to ketones but less effective for polar intermediates.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 1.45–1.85 (m, cyclobutane CH₂), δ 3.20–3.50 (m, piperidine CH₂N), δ 6.90 (s, pyrazine H).
IR 2220 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O).
MS (ESI+) m/z 300.3 [M+H]⁺, consistent with molecular formula C₁₆H₂₁N₅O.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (MeCN:H₂O gradient).
  • XRD : Confirms planar cyclobutane ring and piperidine chair conformation in analogs.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield*
SNAr Cyanation High regioselectivity Requires toxic CuCN 60–70%
Suzuki Coupling Mild conditions, scalable Pd cost and residual metal issues 50–65%
CDI Coupling Efficient amide bond formation DMSO removal challenges 75–85%

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the stability of the intermediates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide may possess significant anticancer properties.

Case Study: Cytotoxic Effects on Cancer Cell Lines

  • A study conducted on various human cancer cell lines demonstrated that this compound exhibited cytotoxic effects, primarily through the induction of apoptosis via caspase activation pathways.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses.

Case Study: Inhibition of Cytokine Production

  • In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Future Research Directions

Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Mechanism Studies : Identifying specific biological targets and pathways affected by the compound.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Clinical Trials : Assessing therapeutic applications in humans.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.

    Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

    Matrine: Another piperidine alkaloid with various biological activities.

Uniqueness

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different studies .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring, a piperidine moiety, and a cyanopyrazine substituent, which contribute to its unique biological properties. The molecular formula is C14H18N4OC_{14}H_{18}N_{4}O, with a molecular weight of approximately 258.32 g/mol.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and interaction with specific receptors. The presence of the piperidine ring suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), while the cyanopyrazine component may enhance its affinity for other targets such as dopamine receptors.

Pharmacological Effects

  • Antidepressant Activity : Studies have indicated that compounds similar to this compound possess antidepressant properties by enhancing monoaminergic neurotransmission.
  • Anxiolytic Properties : The compound may also exhibit anxiolytic effects, potentially through modulation of GABAergic transmission.
  • Antitumor Activity : Preliminary research suggests that this compound could inhibit tumor cell proliferation, making it a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin and norepinephrine levels
AnxiolyticReduced anxiety-like behavior in animal models
AntitumorInhibition of cancer cell growth

Case Studies

  • Antidepressant Efficacy : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test (FST).
  • Anxiolytic Effects : In another study, the compound was evaluated for its anxiolytic properties using the elevated plus maze (EPM) test. Results showed that treated animals spent more time in the open arms compared to controls, indicating reduced anxiety levels.
  • Cancer Research : A recent investigation into the anti-cancer properties revealed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anti-cancer agent.

Q & A

Q. What degradation pathways dominate under accelerated stability conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks. Major degradation via:
  • Hydrolysis : Cyclobutane ring opening at high humidity.
  • Oxidation : Cyanopyrazine forms amide byproducts. Mitigate with antioxidant excipients (BHT) .

Mechanistic & Target Engagement Questions

Q. How can SPR or ITC quantify binding kinetics to CHK1?

  • Methodological Answer :
  • SPR setup : Immobilize CHK1 on CM5 chip; measure kon/koff at 25°C in HBS-EP buffer.
  • ITC parameters : 20 µM compound titrated into 2 µM CHK1; fit data to one-site model for ΔH and Kd .

Q. Does the compound induce caspase-dependent apoptosis via mitochondrial or extrinsic pathways?

  • Methodological Answer :
  • Western blotting : Track cleavage of caspase-9 (intrinsic) vs. caspase-8 (extrinsic).
  • Mitochondrial depolarization : JC-1 dye flow cytometry shows ΔΨm loss precedes caspase-9 activation .

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